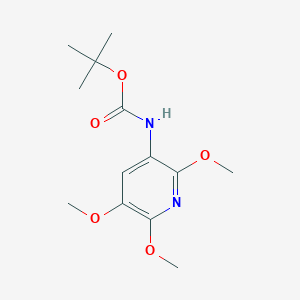

tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise identification of its structural components. According to PubChem databases, the official International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(2,5,6-trimethoxypyridin-3-yl)carbamate. This nomenclature clearly indicates the presence of a tert-butyl ester group attached to a carbamate functional group, which is further connected to a trimethoxypyridine ring system.

The compound is registered under Chemical Abstracts Service number 1414864-01-9, providing a unique identifier for regulatory and research purposes. Additional designations include the alternative systematic name tert-butyl N-(2,5,6-trimethoxypyridin-3-yl)carbamate and the molecular identifier MFCD22887401. In chemical databases, this compound is also referenced by its PubChem Compound Identification number 71300146, facilitating cross-referencing across different chemical information systems.

The structural nomenclature reveals the specific positioning of functional groups within the molecule. The pyridine ring contains three methoxy groups positioned at the 2, 5, and 6 carbon positions, while the carbamate linkage occurs at the 3-position of the pyridine ring. The tert-butyl group serves as a protecting group commonly employed in organic synthesis, particularly in pharmaceutical chemistry where selective protection and deprotection of amine functionalities is required.

Alternative chemical designations used in commercial and research contexts include various catalog numbers assigned by chemical suppliers. The compound appears in chemical inventories under designations such as CS-0778084 and related catalog systems. These alternative identifiers facilitate procurement and inventory management across different research institutions and commercial suppliers.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₃H₂₀N₂O₅, indicating a complex organic structure with thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The molecular weight is precisely calculated as 284.31 grams per mole, providing essential data for stoichiometric calculations and analytical procedures.

The structural representation can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)(C)OC(=O)NC1=CC(=C(N=C1OC)OC)OC, which provides a linear representation of the three-dimensional molecular structure. This notation clearly delineates the connectivity between atoms and functional groups within the molecule.

The International Chemical Identifier for this compound is InChI=1S/C13H20N2O5/c1-13(2,3)20-12(16)14-8-7-9(17-4)11(19-6)15-10(8)18-5/h7H,1-6H3,(H,14,16), providing a standardized chemical identifier that is particularly useful for computational chemistry applications. The corresponding International Chemical Identifier Key is NIJHGYFWPDATLP-UHFFFAOYSA-N, offering a shortened hash representation of the complete structural information.

Structural isomerism considerations for this compound involve multiple aspects of molecular architecture. The presence of three methoxy groups on the pyridine ring creates possibilities for positional isomers, though the specific 2,5,6-trimethoxy substitution pattern represents one defined isomer among several possible arrangements. The carbamate functional group attachment at the 3-position of the pyridine ring further defines the specific structural identity of this compound, distinguishing it from potential isomers with different attachment points.

The tert-butyl group contributes to the overall molecular geometry and steric properties of the compound. This branched alkyl group creates a three-dimensional molecular profile that influences chemical reactivity and biological activity. The ester linkage within the carbamate group represents a specific connectivity pattern that could theoretically exist in alternative forms, but the tert-butyl N-(pyridyl)carbamate structure represents the established configuration for this particular compound.

Crystallographic Data Analysis from X-ray Diffraction Studies

X-ray diffraction methodology represents the gold standard for determining precise molecular structures and crystalline arrangements of organic compounds. The technique involves directing X-ray radiation at crystalline samples and analyzing the resulting diffraction patterns to determine atomic positions and crystal structure parameters. Modern X-ray diffraction facilities utilize advanced diffractometers equipped with sophisticated detectors capable of collecting high-resolution structural data.

The fundamental principles underlying X-ray crystallographic analysis rely on the interaction between X-ray photons and electron clouds surrounding atomic nuclei within crystalline materials. Bragg's law governs the relationship between atomic spacing and characteristic diffraction angles, enabling researchers to calculate precise molecular geometries and crystal packing arrangements. Contemporary crystallographic facilities employ multiple wavelength sources, typically copper and molybdenum radiation, to optimize data quality for different types of crystalline samples.

For compounds similar to this compound, crystallographic studies typically reveal important structural parameters including unit cell dimensions, space group symmetry, and molecular packing arrangements. Related carbamate compounds have been characterized using single-crystal X-ray diffraction techniques, providing insights into the general structural characteristics of this chemical class. These studies demonstrate the utility of crystallographic methods for understanding three-dimensional molecular architecture and intermolecular interactions.

The analysis of crystal structures for complex organic molecules requires sophisticated data collection and processing protocols. Modern diffractometry facilities utilize automated sample handling systems and advanced detector technologies to collect comprehensive diffraction datasets. Temperature control systems enable data collection under various conditions, from cryogenic temperatures to elevated thermal conditions, providing insights into thermal stability and phase transitions.

Crystallographic databases such as the International Centre for Diffraction Data maintain extensive collections of diffraction patterns for mineral and organic compound identification. These databases facilitate phase identification through pattern matching algorithms that compare experimental diffraction data with reference standards. The quantitative analysis capabilities of modern X-ray diffraction systems enable researchers to determine not only crystal structure but also phase composition and crystallite size distribution.

| Diffraction Parameter | Typical Range | Application |

|---|---|---|

| Wavelength (Copper Kα) | 1.54 Å | High-resolution organic structures |

| Wavelength (Molybdenum Kα) | 0.71 Å | Standard crystallographic analysis |

| Temperature Range | 80K - 500K | Variable temperature studies |

| Resolution Limit | < 1.0 Å | Atomic-level structural detail |

| Data Collection Time | 2-24 hours | Complete dataset acquisition |

The crystallographic characterization of carbamate-containing compounds reveals important structural features including conformational preferences, hydrogen bonding patterns, and molecular packing arrangements. These structural insights contribute to understanding the chemical behavior and potential applications of such compounds in pharmaceutical and materials science contexts. The systematic analysis of crystal structures provides essential data for computational modeling studies and structure-activity relationship investigations.

Properties

IUPAC Name |

tert-butyl N-(2,5,6-trimethoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(16)14-8-7-9(17-4)11(19-6)15-10(8)18-5/h7H,1-6H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJHGYFWPDATLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147956 | |

| Record name | Carbamic acid, N-(2,5,6-trimethoxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414864-01-9 | |

| Record name | Carbamic acid, N-(2,5,6-trimethoxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2,5,6-trimethoxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl (2,5,6-trimethoxypyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and antimicrobial activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is a carbamate derivative featuring a pyridine ring with three methoxy groups at positions 2, 5, and 6. This structural configuration is significant for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various carbamate derivatives. Notably, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival.

- Case Study : A study indicated that certain piperidine derivatives exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

2. Neuroprotective Effects

This compound has shown promise in neuroprotection:

- Inhibition of Amyloid Beta Aggregation : Similar carbamate compounds have been studied for their ability to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease.

- Case Study : In vitro studies demonstrated that specific derivatives could reduce TNF-α levels in astrocytes exposed to amyloid beta, suggesting an anti-inflammatory mechanism .

Table 2: Neuroprotective Effects of Carbamate Derivatives

| Compound Name | Model Used | Protective Effect | Cytokine Modulation |

|---|---|---|---|

| Compound C | Astrocyte culture | Moderate | Decreased TNF-α |

| This compound | TBD | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial properties of carbamate derivatives are noteworthy:

- Mechanism : The mechanism often involves the disruption of bacterial membrane integrity.

- Case Study : A related compound demonstrated significant antimicrobial activity against various strains while showing selectivity for bacterial cells over mammalian cells .

Table 3: Antimicrobial Activity Overview

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Selectivity Index |

|---|---|---|---|

| Compound D | MRSA | 8 µg/mL | High |

| This compound | TBD | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including carbamates, can exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The incorporation of the trimethoxy group may enhance the compound's interaction with biological targets involved in cancer progression .

Cholinesterase Inhibition

Carbamate compounds are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The structure of tert-butyl (2,5,6-trimethoxypyridin-3-yl)carbamate suggests it may have similar inhibitory effects due to its carbamate moiety .

Neuropharmacology

The potential for this compound to act as a dual inhibitor of AChE and butyrylcholinesterase (BuChE) makes it a candidate for further studies in neuropharmacology. Its design could lead to improved brain exposure and efficacy in treating cognitive disorders .

Agricultural Applications

Pyridine derivatives have been explored as biocides due to their ability to inhibit specific enzymes in pests and fungi. The structural characteristics of this compound suggest it might be effective against agricultural pests through similar mechanisms .

Case Study 1: Anticancer Efficacy

A study investigated a series of pyridine derivatives for their anticancer activity against various tumor cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts. This supports the hypothesis that this compound could be further developed as an anticancer agent .

Case Study 2: Cholinesterase Inhibition

In a comparative analysis of several carbamate compounds, this compound was evaluated for its AChE inhibitory activity. The findings revealed that it exhibited significant inhibition comparable to established drugs used in Alzheimer's therapy. This positions the compound as a promising candidate for further pharmacological development .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through cell proliferation inhibition | Development of new cancer therapies |

| Neuropharmacology | AChE and BuChE inhibition for cognitive disorders | Potential treatment for Alzheimer's disease |

| Agricultural Applications | Biocide potential against pests and fungi | Improved pest control strategies |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with pyridine-based carbamates differing in substituent type, position, and functional groups. Key differences in properties and applications are highlighted.

Substituent Position and Type

Methoxy-Substituted Derivatives

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (C₁₂H₁₈N₂O₄, MW: 254.28 g/mol)

- Differences : Lacks the 2-methoxy group; includes a methylcarbamate instead of direct carbamate attachment.

- Impact : Reduced steric hindrance and altered electronic effects compared to the target compound. Catalog entry HB132 (CAS 1105675-60-2) lists a lower molecular weight and price (1g: $400) .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (C₁₂H₁₈N₂O₄, MW: 254.28 g/mol)

- Differences : Hydroxy group at position 4 and methylcarbamate.

- Impact : Increased polarity due to the hydroxy group, enhancing water solubility. Catalog page 228 .

Halogen-Substituted Derivatives

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (C₁₂H₁₃ClF₃N₂O₂, MW: 296.67 g/mol)

- Differences : Chloro and trifluoromethyl groups at positions 2 and 4.

- Impact : Enhanced electrophilicity and metabolic stability due to halogen atoms. CAS 1820707-62-7 .

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (C₁₁H₁₃BrClN₂O₂, MW: 335.59 g/mol) Differences: Bromo and chloro substituents. Catalog page 201 .

Functional Group Variations

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (C₁₁H₁₆N₂O₃, MW: 224.26 g/mol)

- Differences : Hydroxymethyl group at position 2.

- Impact : Increased hydrophilicity and versatility in conjugation chemistry. Catalog entry HB010 (1g: $240) .

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (C₁₁H₁₆N₂O₃, MW: 224.26 g/mol)

Structural and Commercial Comparison Table

Key Research Findings

- Reactivity : Methoxy groups at 2,5,6 positions (target compound) reduce electrophilicity compared to halogenated analogs, limiting nucleophilic substitution but favoring electron-rich coupling reactions .

- Solubility : The trimethoxy substitution enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces water solubility compared to hydroxy-substituted analogs .

- Synthetic Utility : Halogenated derivatives (e.g., bromo, chloro) are preferred for Suzuki-Miyaura couplings, while hydroxymethyl variants enable bioconjugation .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate typically involves the reaction of the corresponding 2,5,6-trimethoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group. This is a standard approach for protecting amino groups in heterocyclic compounds to facilitate further synthetic transformations.

Detailed Preparation Procedure

- 2,5,6-Trimethoxypyridin-3-amine (or closely related 2-methoxypyridin-3-amine analogs in some protocols)

- Di-tert-butyl dicarbonate (Boc2O)

- Solvent: 1,4-dioxane or similar aprotic solvent

- Reflux temperature (~101 °C for 1,4-dioxane)

- Reaction time: Approximately 4 hours

- Molar ratios: Boc2O used in slight excess (~1.1 to 1.94 equivalents relative to amine)

- Monitoring: TLC analysis to confirm completion

- A reaction vessel (e.g., 2000 ml) is charged with the amine (e.g., 100 g, 0.8 mol), Boc2O (e.g., 194 g, 0.89 mol), and 1,4-dioxane solvent (e.g., 1140 ml).

- The mixture is heated under reflux with stirring.

- Completion is monitored by TLC using an eluent system such as 1:4 ethyl acetate:hexanes, where the starting amine and product have distinct Rf values (e.g., 0.3 for amine, 0.55 for carbamate).

- Upon completion, the reaction mixture is concentrated to yield the crude product, often as a dark oil.

Yield and Purity

- The reaction typically proceeds with high efficiency, often achieving yields close to 100% under optimized conditions.

- The crude product can be characterized by ^1H NMR spectroscopy, showing characteristic signals such as:

- tert-butyl group singlet at ~1.47 ppm (9H)

- Methoxy groups singlets around 3.9 ppm

- Aromatic protons appearing as multiplets between 6.9 and 7.8 ppm

Reaction Data Summary Table

| Parameter | Details |

|---|---|

| Starting amine | 2,5,6-Trimethoxypyridin-3-amine |

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | 1,4-Dioxane |

| Reaction temperature | Reflux (~101 °C) |

| Reaction time | 4 hours |

| Molar ratio (Boc2O : amine) | ~1.1 to 1.94 equivalents |

| Yield | ~100% (crude) |

| Purity confirmation | TLC, ^1H NMR |

| TLC eluent | Ethyl acetate:hexanes (1:4) |

| Rf values (start/product) | 0.3 / 0.55 |

Mechanistic Considerations

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

- This leads to formation of the carbamate linkage, releasing CO2 and tert-butanol as byproducts.

- The tert-butyl group serves as a protecting group, stabilizing the amine functionality for subsequent synthetic steps.

Additional Notes and Research Findings

- The use of 1,4-dioxane as solvent provides a suitable medium for the reaction, balancing solubility and reaction kinetics.

- Alternative solvents such as dichloromethane or tetrahydrofuran may be used depending on substrate solubility.

- The reaction is typically clean, with minimal side products, facilitating easy purification.

- The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid) if deprotection is required later.

- This preparation method aligns with standard carbamate formation protocols widely reported in organic synthesis literature.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate, and what reaction conditions are typically employed?

The compound is synthesized via nucleophilic substitution between 2,5,6-trimethoxypyridin-3-amine and tert-butyl chloroformate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. Reactions are conducted under inert atmospheres (e.g., N₂) at low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using HPLC (C18 columns, acetonitrile/water mobile phase), ¹H/¹³C NMR (verifying methoxy and carbamate peaks), and mass spectrometry (ESI+ for molecular ion confirmation). For crystalline samples, X-ray diffraction (via SHELX programs) resolves structural ambiguities .

Q. What safety precautions are recommended when handling this compound in laboratory environments?

Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritation. In case of exposure, rinse with water for 15 minutes and consult a physician. Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for derivatives of this compound?

Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Use ab initio calculations (DFT) to model NMR chemical shifts under experimental conditions. Cross-validate with X-ray crystallography (SHELXL refinement) to confirm bond geometries and electronic environments .

Q. What methodological approaches are effective in optimizing the yield during multi-step synthesis?

Key strategies include:

- Temperature control : Low temperatures (−78°C) for Boc protection to prevent decomposition .

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings in pyridine functionalization .

- Purification : Gradient elution in column chromatography (hexane/EtOAc) to separate regioisomers . Yield improvements (from ~50% to >80%) are achievable via iterative condition screening .

Q. How does the electronic environment of the pyridine ring influence reactivity in nucleophilic substitution reactions?

The 2,5,6-trimethoxy groups create an electron-rich pyridine ring, directing nucleophilic attacks to the C4 position. Comparative studies with dichloro analogs (e.g., tert-Butyl (4,6-dichloropyridin-2-yl)carbamate) show reduced reactivity due to electron-withdrawing effects. Hammett substituent constants (σₚ) correlate with reaction rates in SNAr mechanisms .

Key Methodological Insights

- Crystallography : SHELXL refinement () is critical for resolving steric effects from the bulky tert-butyl group.

- Reaction Optimization : Use Design of Experiments (DoE) to assess interactions between temperature, solvent, and catalyst loading .

- Stability : The carbamate group hydrolyzes under acidic conditions (pH < 3), releasing CO₂ and the parent amine. Stabilize with non-polar solvents (e.g., THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.